molecular formula C19H23N7O2 B3539940 6-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone

6-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone

Cat. No.: B3539940
M. Wt: 381.4 g/mol
InChI Key: UTMBAOULEZRHHV-UHFFFAOYSA-N
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Description

6-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone is a synthetic organic compound. This molecule is notable for its unique chemical structure, which includes a triazinyl and pyridazinone core with various substituted groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone typically involves multi-step organic synthesis. Initial steps often include the formation of the triazine ring and the subsequent introduction of tert-butylamino and ethylamino groups. This is followed by the reaction of the intermediate with a pyridazinone derivative to yield the final compound. The entire synthetic process is conducted under controlled conditions, utilizing catalysts and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

The industrial production of this compound involves scaling up the laboratory synthesis process. This requires stringent control of reaction parameters, optimization of yield, and the use of high-throughput reactors. Purification steps such as crystallization, filtration, and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone can undergo various chemical reactions, including:

  • Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

  • Reduction: Reductive conditions can yield reduced forms of the compound.

  • Substitution: The compound can participate in substitution reactions where certain groups can be replaced by others.

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or alkylating agents. The reactions are typically performed under controlled temperatures and pressures to ensure selectivity and efficiency.

Major Products Formed

The major products from these reactions vary, including oxidized, reduced, or substituted analogs of the original compound, which are often characterized using spectroscopic methods.

Scientific Research Applications

Chemistry

This compound is used in studies involving advanced organic synthesis and catalysis due to its complex structure and reactivity.

Biology

In biology, it can serve as a scaffold for designing biologically active molecules, potentially leading to the development of new drugs or biochemical probes.

Medicine

In the medical field, its derivatives could be explored for pharmacological activity, such as enzyme inhibition, receptor modulation, or as antimicrobial agents.

Industry

Industrially, this compound might be utilized in the development of new materials or as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects involves specific interactions at the molecular level. These interactions might include binding to active sites on enzymes or receptors, disrupting normal biochemical pathways. The molecular targets and pathways involved are specific to the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(tert-butylamino)-6-ethylamino-1,3,5-triazin-2-yl-oxy

  • 2-phenyl-3(2H)-pyridazinone derivatives

  • Other triazinyl-pyridazinone compounds

Uniqueness

What sets 6-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone apart is its specific substituent pattern, offering unique reactivity and potential applications not found in closely related compounds. This distinct structure could lead to novel chemical behaviors and interaction patterns, making it valuable for specialized applications in various fields.

Here's your detailed article! What's your take on this compound's potential?

Properties

IUPAC Name

6-[[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy]-2-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O2/c1-5-20-16-21-17(24-19(2,3)4)23-18(22-16)28-14-11-12-15(27)26(25-14)13-9-7-6-8-10-13/h6-12H,5H2,1-4H3,(H2,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMBAOULEZRHHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)OC2=NN(C(=O)C=C2)C3=CC=CC=C3)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone

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